An In-depth Technical Guide to the Physicochemical Properties of 6-fluoro-3-methyl-1H-indazole
An In-depth Technical Guide to the Physicochemical Properties of 6-fluoro-3-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Physicochemical Data
A summary of the available physicochemical data for 6-fluoro-3-methyl-1H-indazole is presented in Table 1. It is important to note that while the molecular formula and weight are definitively established, experimental values for properties such as melting point, boiling point, and solubility are not consistently reported in scientific literature. The subsequent sections of this guide provide detailed protocols for the experimental determination of these crucial parameters.
Table 1: Physicochemical Properties of 6-fluoro-3-methyl-1H-indazole
| Property | Value | Source |
| Molecular Formula | C₈H₇FN₂ | Calculated |
| Molecular Weight | 150.15 g/mol | --INVALID-LINK-- |
| Appearance | Solid (predicted) | General knowledge of similar small molecules |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Aqueous Solubility | Not available | - |
| pKa | Not available | - |
| logP | Not available | - |
Experimental Protocols for Physicochemical Characterization
The following sections detail standardized experimental procedures for determining the key physicochemical properties of 6-fluoro-3-methyl-1H-indazole. These protocols are based on established methodologies widely used in the pharmaceutical industry.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a compound's purity. The capillary method is a common and reliable technique for its determination.[1][2][3]
Protocol:
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Sample Preparation: A small amount of finely powdered, dry 6-fluoro-3-methyl-1H-indazole is packed into a thin-walled capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.
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Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure accurate measurement.
-
Observation: The temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[4]
Protocol:
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Preparation of Saturated Solution: An excess amount of 6-fluoro-3-methyl-1H-indazole is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: An aliquot of the clear supernatant is carefully removed, filtered, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.[5][6][7][8][9]
Protocol:
-
Sample Preparation: A known concentration of 6-fluoro-3-methyl-1H-indazole is dissolved in a suitable solvent, often a co-solvent system (e.g., methanol/water) for compounds with low aqueous solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration.
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point where half of the compound is ionized.
Partition Coefficient (logP) Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.[10][11][12][13]
Protocol:
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of 6-fluoro-3-methyl-1H-indazole is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a sealed flask and shaken until equilibrium is reached (typically for several hours).
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two immiscible phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV). The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Biological Context and Future Directions
Indazole derivatives are recognized for their wide range of biological activities, including anti-inflammatory, anti-tumor, and kinase inhibitory effects.[14][15][16] The physicochemical properties detailed in this guide are critical determinants of the pharmacokinetic and pharmacodynamic profiles of 6-fluoro-3-methyl-1H-indazole. For instance, its solubility influences oral bioavailability, while its lipophilicity (logP) affects membrane permeability and distribution within the body. The ionization state at physiological pH, dictated by its pKa, will impact receptor binding and cellular uptake.
Further research is warranted to experimentally determine the physicochemical properties of 6-fluoro-3-methyl-1H-indazole to build a comprehensive profile of this compound. This empirical data will be invaluable for the rational design of future analogs with improved drug-like properties and for the development of effective formulations for preclinical and clinical evaluation. The synthesis of this and related indazole compounds can be achieved through various established synthetic routes.[14][17]
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 6-fluoro-3-methyl-1H-indazole. While a complete experimental dataset is not yet publicly available, the detailed protocols and workflows presented herein offer a clear roadmap for researchers to obtain this critical information. A thorough characterization of these properties is an essential step in unlocking the full therapeutic potential of this promising scaffold in drug discovery and development.
References
- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. Determination of Melting Point [wiredchemist.com]
- 3. pharmadekho.com [pharmadekho.com]
- 4. Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. dergipark.org.tr [dergipark.org.tr]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
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